![molecular formula C27H20ClN3O4S2 B12016045 N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12016045.png)

N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

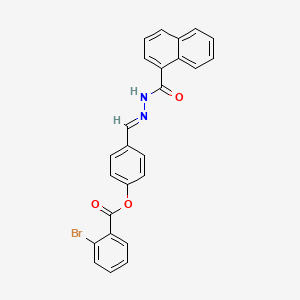

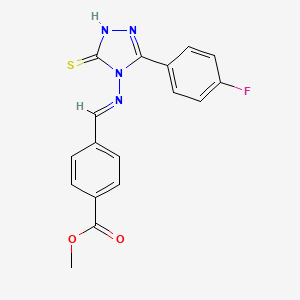

N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé possède une structure unique qui comprend un groupe chlorophényle, un cycle thiazolidinone et une partie indole, ce qui en fait un sujet d'intérêt pour les chercheurs en chimie, en biologie et en médecine.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend :

Formation du cycle thiazolidinone : Cette étape implique la réaction d'un thioamide avec une α-halocétone en conditions basiques pour former le cycle thiazolidinone.

Formation du dérivé indole : La partie indole est synthétisée par synthèse de l'indole de Fischer, qui implique la réaction de la phénylhydrazine avec une cétone.

Réaction de couplage : L'étape finale implique le couplage du dérivé indole avec l'intermédiaire thiazolidinone en utilisant un réactif de couplage approprié comme l'EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) en présence d'une base telle que la triéthylamine.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l'optimisation des voies de synthèse susmentionnées pour garantir un rendement et une pureté élevés. Cela pourrait inclure l'utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions de réaction et la mise à l'échelle du procédé pour répondre aux exigences industrielles.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du cycle thiazolidinone, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les transformant en alcools.

Substitution : Le groupe chlorophényle peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Réactifs tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque (m-CPBA) en conditions douces.

Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des solvants anhydres.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base comme l'hydroxyde de sodium (NaOH).

Principaux produits

Oxydation : Sulfoxydes ou sulfones.

Réduction : Dérivés d'alcool.

Substitution : Différents dérivés phényliques substitués en fonction du nucléophile utilisé.

Applications de la recherche scientifique

Chimie

En chimie, ce composé est étudié pour ses propriétés structurales et sa réactivité uniques. Il sert de composé modèle pour comprendre le comportement des dérivés de thiazolidinone et d'indole dans les réactions organiques.

Biologie

Sur le plan biologique, le N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide est étudié pour son potentiel en tant qu'agent antimicrobien et anticancéreux. Sa capacité à interagir avec les macromolécules biologiques en fait un candidat pour le développement de médicaments.

Médecine

En médecine, les effets thérapeutiques potentiels du composé sont explorés, en particulier son rôle dans l'inhibition d'enzymes ou de voies spécifiques impliquées dans les processus pathologiques. Il est également étudié pour ses propriétés pharmacocinétiques et sa biodisponibilité.

Industrie

Sur le plan industriel, ce composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme intermédiaire dans la synthèse de molécules plus complexes.

Mécanisme d'action

Le mécanisme d'action du N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs, bloquant ainsi l'accès du substrat. Le cycle thiazolidinone du composé est connu pour interagir avec les résidus cystéine des protéines, ce qui conduit à l'inhibition enzymatique.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone and indole derivatives in organic reactions.

Biology

Biologically, N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly its role in inhibiting specific enzymes or pathways involved in disease processes. It is also studied for its pharmacokinetic properties and bioavailability.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mécanisme D'action

The mechanism of action of N-(2-chlorophenyl)-2-{(3Z)-3-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidinone ring is known to interact with cysteine residues in proteins, leading to enzyme inhibition.

Comparaison Avec Des Composés Similaires

Composés similaires

- N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide

- N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide

Unicité

Comparé à d'autres composés similaires, le N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide se distingue par sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité et une activité biologique uniques. La présence à la fois du cycle thiazolidinone et de la partie indole dans une seule molécule est relativement rare et contribue à ses propriétés distinctes.

Cette vue d'ensemble détaillée fournit une compréhension complète du N-(2-chlorophényl)-2-{(3Z)-3-[3-(4-méthoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidène]-2-oxo-2,3-dihydro-1H-indol-1-yl}acétamide, couvrant sa synthèse, ses réactions, ses applications, son mécanisme d'action et sa comparaison avec des composés similaires.

Propriétés

Formule moléculaire |

C27H20ClN3O4S2 |

|---|---|

Poids moléculaire |

550.1 g/mol |

Nom IUPAC |

N-(2-chlorophenyl)-2-[(3Z)-3-[3-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-2-oxoindol-1-yl]acetamide |

InChI |

InChI=1S/C27H20ClN3O4S2/c1-35-17-12-10-16(11-13-17)14-31-26(34)24(37-27(31)36)23-18-6-2-5-9-21(18)30(25(23)33)15-22(32)29-20-8-4-3-7-19(20)28/h2-13H,14-15H2,1H3,(H,29,32)/b24-23- |

Clé InChI |

OOWCPXDZMAFAHG-VHXPQNKSSA-N |

SMILES isomérique |

COC1=CC=C(C=C1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)/SC2=S |

SMILES canonique |

COC1=CC=C(C=C1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)NC5=CC=CC=C5Cl)SC2=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-5-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide](/img/structure/B12015962.png)

![N-(4-Bromophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12015970.png)

![3-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-furylmethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12015975.png)

![4-bromo-2-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B12015993.png)

![4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-5-[3-(propan-2-yloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12015996.png)

![N-(4-bromophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12016004.png)

![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12016013.png)

![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-ethoxyphenyl)acetamide](/img/structure/B12016027.png)